molecular formula C21H26N2O6 B4076723 Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine

Cat. No.: B4076723
M. Wt: 402.4 g/mol
InChI Key: LLVDLRSEYCAYDA-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. . The piperazine derivative, 1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine, is a complex organic molecule that features a piperazine ring substituted with a phenylmethoxyphenoxyethyl group. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative. This can be achieved through the reaction of piperazine with 2-(4-phenylmethoxyphenoxy)ethyl chloride under basic conditions. The resulting product is then reacted with oxalic acid to form the final compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can bind to specific sites on proteins, altering their activity. The phenylmethoxyphenoxyethyl group can enhance binding affinity and specificity, leading to targeted effects on biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.C2H2O4/c1-2-4-17(5-3-1)16-23-19-8-6-18(7-9-19)22-15-14-21-12-10-20-11-13-21;3-1(4)2(5)6/h1-9,20H,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVDLRSEYCAYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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